REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([Cl:16])=[C:6]([CH:15]=1)[CH2:7][C:8]1[CH:13]=[CH:12][C:11]([OH:14])=[CH:10][CH:9]=1.C(=O)([O-])[O-].[Cs+].[Cs+].I[CH:24]1[CH2:28][CH2:27][CH2:26][CH2:25]1>C(O)C>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([Cl:16])=[C:6]([CH2:7][C:8]2[CH:13]=[CH:12][C:11]([O:14][CH:24]3[CH2:28][CH2:27][CH2:26][CH2:25]3)=[CH:10][CH:9]=2)[CH:15]=1 |f:1.2.3|
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Name
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|
Quantity
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40 g
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Type
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reactant
|
Smiles
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BrC=1C=CC(=C(CC2=CC=C(C=C2)O)C1)Cl
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Name
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cesium carbonate
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Quantity
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71 g
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Type
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reactant
|
Smiles
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C([O-])([O-])=O.[Cs+].[Cs+]
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Name
|
|
Quantity
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300 mL
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Type
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solvent
|
Smiles
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C(C)O
|
Name
|
|
Quantity
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23 mL
|
Type
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reactant
|
Smiles
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IC1CCCC1
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Control Type
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UNSPECIFIED
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Setpoint
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60 °C
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Type
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CUSTOM
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Details
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The mixture is stirred at 60° C. over night
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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cooled to ambient temperature
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Type
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CUSTOM
|
Details
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The ethanol is evaporated
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Type
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ADDITION
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Details
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water is added to the residue
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Type
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EXTRACTION
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Details
|
The resulting mixture is extracted with ethyl acetate
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Type
|
DRY_WITH_MATERIAL
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Details
|
the combined extracts are dried over sodium sulfate
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Type
|
CUSTOM
|
Details
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the solvent is removed
|
Type
|
FILTRATION
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Details
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The residue is filtered through silica gel (cyclohexane/ethyl acetate 100:1→10:1)
|
Name
|
|
Type
|
|
Smiles
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BrC1=CC(=C(C=C1)Cl)CC1=CC=C(C=C1)OC1CCCC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |